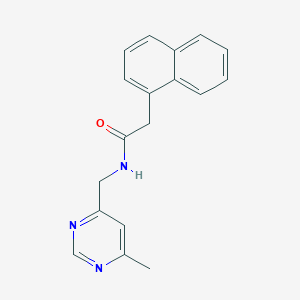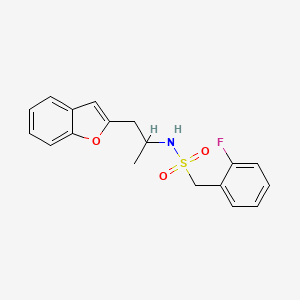
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, also known as BF-2.8, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of a specific protein target, and has shown promise in a variety of applications.8.
Aplicaciones Científicas De Investigación
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide has been shown to be a potent and selective inhibitor of a specific protein target, which makes it a valuable tool for scientific research. It has been used in a variety of applications, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used to study the role of specific proteins in the brain.
Mecanismo De Acción
N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide works by binding to a specific protein target and inhibiting its activity. The exact mechanism of action is still being studied, but it is believed that this compound binds to a specific site on the protein and prevents it from carrying out its normal function. This inhibition of protein activity can have a variety of downstream effects, depending on the specific protein target.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces cell death. In the brain, it has been shown to affect neurotransmitter release and synaptic plasticity. This compound has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide is its high potency and selectivity for a specific protein target. This makes it a valuable tool for studying the role of specific proteins in biological processes. However, one limitation of this compound is that it may not be suitable for all applications, as its effects may be specific to certain cell types or protein targets.
Direcciones Futuras
There are many potential future directions for research on N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide. One area of interest is in cancer research, where this compound could be used to develop new cancer treatments. Another area of interest is in neuroscience, where this compound could be used to study the role of specific proteins in the brain and develop new treatments for neurological disorders. Additionally, this compound could be modified to improve its selectivity or potency for specific protein targets, which could expand its potential applications.
Métodos De Síntesis
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide involves several steps, including the reaction of 2-benzofuran-1-ylpropan-2-amine with 2-fluorobenzaldehyde to form an intermediate compound, which is then reacted with methanesulfonyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-13(10-16-11-14-6-3-5-9-18(14)23-16)20-24(21,22)12-15-7-2-4-8-17(15)19/h2-9,11,13,20H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGXTURSSJBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2909919.png)
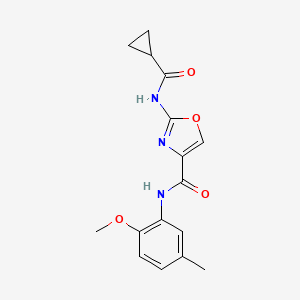
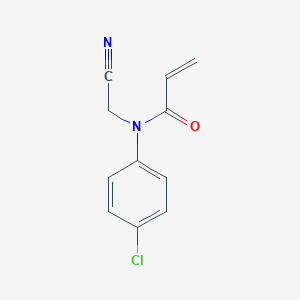
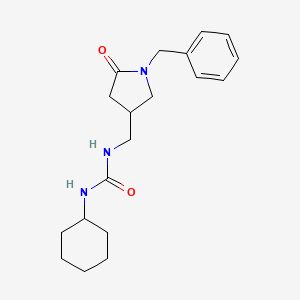
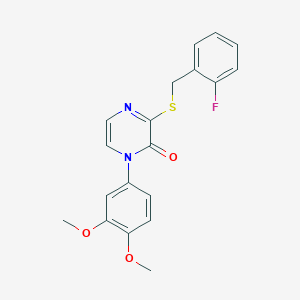
![2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2909925.png)

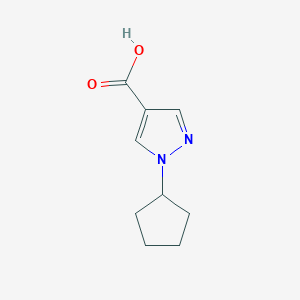
amino}-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2909930.png)
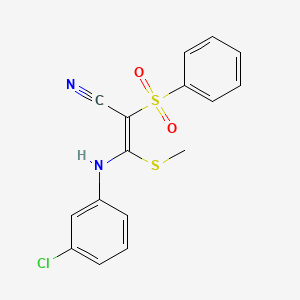
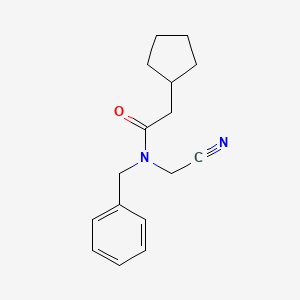
![N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2909938.png)

